
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole typically involves the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce a nitro group at the 6-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Amination: The nitro compound is then subjected to amination to introduce the amino group at the 5-position. This can be achieved using reagents such as ammonia or amines under high-pressure conditions.
Cyclization: The final step involves the cyclization of the intermediate compound to form the triazole ring. This is typically done using hydrazine or its derivatives under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino and nitro groups can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-(2-methylphenyl)-1H-1,2,4-triazole: Lacks the nitro group, which may affect its reactivity and biological activity.
5-Amino-3-(2-nitrophenyl)-1H-1,2,4-triazole: Lacks the methyl group, which may influence its solubility and interaction with other molecules.
5-Amino-3-(2-methyl-4-nitrophenyl)-1H-1,2,4-triazole: The position of the nitro group is different, which can affect its chemical and biological properties.
Uniqueness
The unique combination of the amino, methyl, and nitro groups in 5-Amino-3-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazole contributes to its distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H9N5O2 |
|---|---|
Molekulargewicht |
219.20 g/mol |
IUPAC-Name |
5-(2-methyl-6-nitrophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-2-4-6(14(15)16)7(5)8-11-9(10)13-12-8/h2-4H,1H3,(H3,10,11,12,13) |
InChI-Schlüssel |
JXUVITPXRXGBNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])C2=NC(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
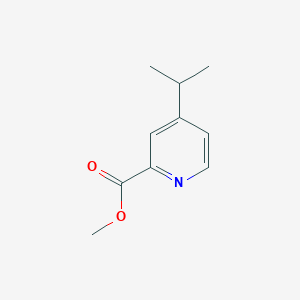
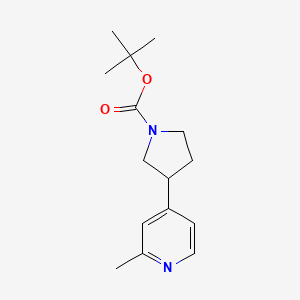


![6-Chloro-1-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13680122.png)

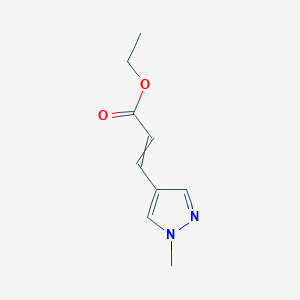
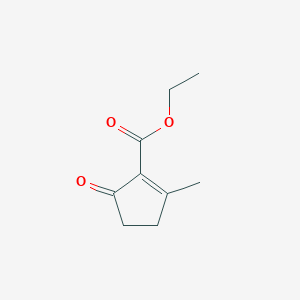
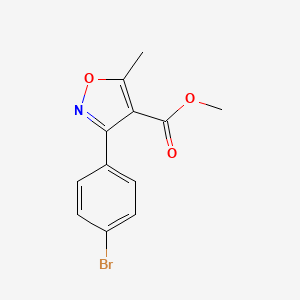
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)

